molecular formula C10H20ClNO B2775937 2-Oxaspiro[5.5]undecan-5-amine hydrochloride CAS No. 2230803-31-1

2-Oxaspiro[5.5]undecan-5-amine hydrochloride

Cat. No.: B2775937
CAS No.: 2230803-31-1
M. Wt: 205.73
InChI Key: LMPAEVXMVOVKDU-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undecan-5-amine hydrochloride is a chemical compound with the CAS Number: 2230803-31-1 . It has a molecular weight of 205.73 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO.ClH/c11-9-4-7-12-8-10(9)5-2-1-3-6-10;/h9H,1-8,11H2;1H . This code provides a way to encode the molecular structure using a short ASCII string. The structure consists of a spiro[5.5]undecan-5-amine core with an additional oxo group and a hydrochloride salt.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.73 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted solid-phase synthesis techniques have been developed for the creation of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes. These methods rely on the direct annulation of primary amines with resin-bound bismesylates, facilitated by the development of α-methyl benzyl carbamate resin linkers. This approach allows for the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod et al., 2006).

Aminomethylation Reactions

The aminomethylation of certain hydrochloride derivatives in the presence of primary aliphatic amines and formaldehyde can lead to the formation of novel diazaspirocyclic compounds. This reaction pathway has been explored for the synthesis of diverse derivatives, showcasing the versatility of this chemical structure in synthetic applications (Khrustaleva et al., 2017).

Discovery and Synthesis of CCR5 Antagonists

Research into the modification of cyclic carbamates within the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template has led to the discovery of potent CCR5 antagonists. These compounds have been identified for their significant antiviral potency and selectivity, along with favorable pharmacokinetic profiles. Such discoveries highlight the potential of diazaspirocyclic compounds in the development of new therapeutic agents (Yang et al., 2009).

Soluble Epoxide Hydrolase (sEH) Inhibitors

The exploration of spirocyclic scaffolds, particularly the 1-oxa-9-azaspiro[5.5]undecan-4-amine structure, has led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors showcase remarkable solubility, low lipophilicity, and excellent oral bioavailability, marking them as promising candidates for therapeutic applications in areas such as cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).

Novel Natural Product Inspired Scaffolds

Inspired by the structures of bioactive natural products, novel spiro scaffolds have been synthesized for drug discovery purposes. These scaffolds, designed for ease of conversion to a lead generation library, demonstrate the potential of diazaspirocyclic compounds as versatile building blocks in the synthesis of new pharmaceutical agents (Jenkins et al., 2009).

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust or fumes, wash thoroughly after handling, and wear protective gloves or eye protection .

Properties

IUPAC Name

2-oxaspiro[5.5]undecan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-9-4-7-12-8-10(9)5-2-1-3-6-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPAEVXMVOVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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